molecular formula C9H9BrINO2 B581944 Ethyl 4-amino-3-bromo-5-iodobenzoate CAS No. 437707-51-2

Ethyl 4-amino-3-bromo-5-iodobenzoate

Cat. No.: B581944
CAS No.: 437707-51-2
M. Wt: 369.984
InChI Key: AOHVATDJDHOIRV-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-bromo-5-iodobenzoate is an organic compound with the molecular formula C9H9BrINO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, and halogen substituents (bromine and iodine) on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-bromo-5-iodobenzoate typically involves multi-step organic reactions. One common method starts with the bromination and iodination of ethyl benzoate to introduce the halogen substituents. This is followed by nitration to introduce the nitro group, which is then reduced to an amino group. The reaction conditions often involve the use of solvents like acetic acid and catalysts such as iron or palladium to facilitate the halogenation and reduction steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-bromo-5-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biphenyl derivatives .

Scientific Research Applications

Ethyl 4-amino-3-bromo-5-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-bromo-5-iodobenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The halogen substituents can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Ethyl 4-amino-3-bromo-5-iodobenzoate can be compared with other halogenated benzoates, such as:

  • Ethyl 4-amino-3-bromo-5-chlorobenzoate
  • Ethyl 4-amino-3-iodo-5-fluorobenzoate
  • Ethyl 4-amino-3-chloro-5-iodobenzoate

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. This compound is unique due to the presence of both bromine and iodine, which can enhance its reactivity in certain chemical reactions .

Properties

IUPAC Name

ethyl 4-amino-3-bromo-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrINO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHVATDJDHOIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)I)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693482
Record name Ethyl 4-amino-3-bromo-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437707-51-2
Record name Ethyl 4-amino-3-bromo-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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